molecular formula C17H13F3N4O3S B2796663 N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-6-(trifluoromethyl)nicotinamide CAS No. 2034336-93-9

N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-6-(trifluoromethyl)nicotinamide

Cat. No. B2796663
CAS RN: 2034336-93-9
M. Wt: 410.37
InChI Key: IZQIGOORDQJWOA-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a 1,2,4-oxadiazole ring, a thieno[2,3-c]pyran ring, and a trifluoromethyl group attached to a nicotinamide. The 1,2,4-oxadiazole ring is a heterocyclic compound containing nitrogen and oxygen . The thieno[2,3-c]pyran ring is a type of heterocyclic compound that contains sulfur . The trifluoromethyl group is a common substituent in organic chemistry with the formula -CF3.


Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles typically involves the reaction of an amidoxime with a carboxylic acid derivative . A possible synthetic route for this compound could involve the condensation of an appropriate amidoxime with a 5,7-dihydro-4H-thieno[2,3-c]pyran-2-carboxylic acid derivative, followed by substitution of the resulting oxadiazole with a trifluoromethylated nicotinamide .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central oxadiazole and thienopyran rings. The exact structure would depend on the specific synthetic route used and the conditions under which the compound was synthesized .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the oxadiazole, thienopyran, and trifluoromethyl groups. The oxadiazole ring is aromatic and relatively stable, but can participate in reactions with electrophiles or nucleophiles at the nitrogen or oxygen atoms . The thienopyran ring can undergo reactions typical of other sulfur-containing heterocycles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar oxadiazole and trifluoromethyl groups could increase its solubility in polar solvents .

Scientific Research Applications

Potential PPAR Agonists

Compounds with a similar structure have been synthesized as potential agonists of type δ/β peroxisome proliferator-activated receptors (PPARδ/β) . PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. They play essential roles in the regulation of cellular differentiation, development, and metabolism .

Antimicrobial Activity

Some compounds with a similar structure have shown promising antimicrobial activity . They were tested against two gram-positive bacteria (S. aureus, S. pyogenes), two gram-negative bacteria (E. coli, P. aeruginosa), and three fungi (C. albicans, A. niger, A. clavatus) using the broth microdilution method .

Energetic Materials

Compounds with 1,2,4-oxadiazole rings have been used in the synthesis of energetic materials . These materials exhibit good thermal stabilities and acceptable sensitivity values .

Drug Synthesis

The 1,2,4-oxadiazole ring is a common motif in many pharmaceuticals . Therefore, this compound could potentially be used as a building block in the synthesis of new drugs.

Future Directions

The utility of this compound would likely depend on its biological activity. Given the prevalence of 1,2,4-oxadiazoles in medicinal chemistry, it’s possible that this compound could have interesting biological properties worth exploring in future research .

properties

IUPAC Name

N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl]-6-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N4O3S/c1-8-22-15(27-24-8)13-10-4-5-26-7-11(10)28-16(13)23-14(25)9-2-3-12(21-6-9)17(18,19)20/h2-3,6H,4-5,7H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZQIGOORDQJWOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=C(SC3=C2CCOC3)NC(=O)C4=CN=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-6-(trifluoromethyl)nicotinamide

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